molecular formula C6H2BrF2NO2 B578600 5-Bromo-1,2-difluoro-3-nitrobenzene CAS No. 1261988-16-2

5-Bromo-1,2-difluoro-3-nitrobenzene

Cat. No.: B578600
CAS No.: 1261988-16-2
M. Wt: 237.988
InChI Key: OUPFVSYTAGACOT-UHFFFAOYSA-N
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Description

5-Bromo-1,2-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2BrF2NO2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and nitro groups. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry .

Scientific Research Applications

5-Bromo-1,2-difluoro-3-nitrobenzene is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and probes.

    Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of agrochemicals and dyes

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2-difluoro-3-nitrobenzene typically involves the nitration of 4-Bromo-2,6-difluoroaniline. The process includes dissolving 4-Bromo-2,6-difluoroaniline in glacial acetic acid and adding sodium perborate tetrahydrate. The reaction mixture is heated to 65°C and stirred for several hours. After cooling, the product is extracted and purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-difluoro-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Reduction: The primary product is 5-Bromo-1,2-difluoro-3-aminobenzene.

    Coupling: The major products are biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-difluoro-3-nitrobenzene involves its ability to undergo various chemical transformations. The bromine and nitro groups are reactive sites that facilitate substitution and reduction reactions. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,2-difluoro-3-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where precise control over molecular structure is crucial .

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPFVSYTAGACOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681474
Record name 5-Bromo-1,2-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-16-2
Record name 5-Bromo-1,2-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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